6-Fluoronicotinimidamide
Description
These include 6-(2-Fluorophenyl)picolinimidamide hydrochloride (CAS 359-83-1) , 6-Aminonicotinamide , and 6-(Dimethylamino)-2-methylnicotinic acid (CAS 196100-87-5) .
Properties
IUPAC Name |
6-fluoropyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3/c7-5-2-1-4(3-10-5)6(8)9/h1-3H,(H3,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQWTGCRDHBTOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=N)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoronicotinimidamide typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoronicotinic acid.
Amidation Reaction: The 6-fluoronicotinic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Formation of Imidamide: The acid chloride is subsequently reacted with ammonia (NH3) to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoronicotinimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoronicotinimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological pathways and enzyme interactions.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoronicotinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features of three related compounds:
Key Observations:
This contrasts with 6-Aminonicotinamide, where the amino group increases polarity .
Functional Groups: The imidamide moiety in the fluorophenyl compound may enhance binding to metal ions or biological targets, similar to amidine-containing drugs. In contrast, the carboxylic acid group in 6-(Dimethylamino)-2-methylnicotinic acid suggests utility in coordination chemistry or as a synthetic intermediate .
Limitations and Data Gaps
- Missing Data: Exact molecular formulas for 6-Fluoronicotinimidamide and 6-Aminonicotinamide are unavailable in the evidence.
- Hazard Profiles : Only 6-(2-Fluorophenyl)picolinimidamide HCl provides explicit safety information, highlighting the need for further toxicological studies on related compounds .
Biological Activity
Overview of 6-Fluoronicotinimidamide
This compound is a derivative of nicotinamide, known for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. Its structure features a fluorine atom at the 6-position of the nicotinic ring, which can significantly influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Nicotinic Acetylcholine Receptors (nAChRs): The compound may act as a modulator of nAChRs, which are involved in neurotransmission and have implications in neurodegenerative diseases.
- Enzyme Inhibition: It has been suggested that this compound could inhibit specific enzymes associated with cancer and inflammation.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation.
- Anti-inflammatory Properties: The compound may reduce inflammation by modulating cytokine production and inhibiting pathways involved in inflammatory responses.
- Neuroprotective Effects: There is evidence to suggest that this compound may protect neuronal cells from oxidative stress and excitotoxicity.
Case Studies and Research Findings
-
Antitumor Activity in Cell Lines:
A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM. This suggests a dose-dependent cytotoxic effect. -
Inflammation Model:
In an animal model of acute inflammation, administration of this compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells, indicating its potential as an anti-inflammatory agent. -
Neuroprotection Studies:
In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound reduced cell death induced by glutamate toxicity. The compound decreased reactive oxygen species (ROS) levels and increased antioxidant enzyme activity.
Data Table: Summary of Biological Activities
| Biological Activity | Effect Observed | Reference Study |
|---|---|---|
| Anticancer | Cytotoxicity in MCF-7 cells | Study on breast cancer cell lines |
| Anti-inflammatory | Reduced paw edema | Acute inflammation model |
| Neuroprotective | Decreased cell death from glutamate | In vitro neuroprotection studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
